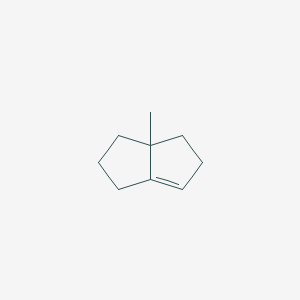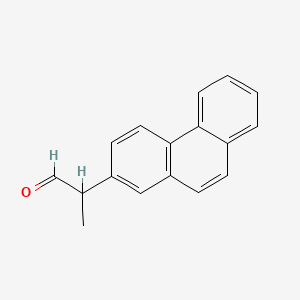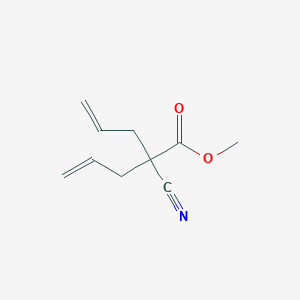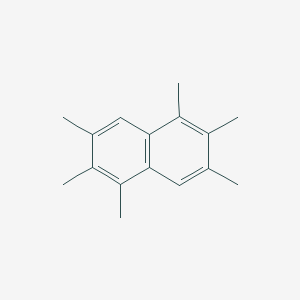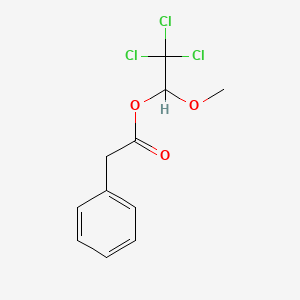
2,2,2-Trichloro-1-methoxyethyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-1-methoxyethyl phenylacetate is a chemical compound known for its unique structure and properties. It is characterized by the presence of three chlorine atoms, a methoxy group, and a phenylacetate moiety. This compound is often used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of 2,2,2-Trichloro-1-methoxyethyl phenylacetate typically involves the reaction of 2,2,2-trichloroethanol with phenylacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,2,2-Trichloro-1-methoxyethyl phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Scientific Research Applications
2,2,2-Trichloro-1-methoxyethyl phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-methoxyethyl phenylacetate involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms. This makes it reactive towards nucleophiles, leading to the formation of covalent bonds with target molecules. The pathways involved in its mechanism of action include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
2,2,2-Trichloro-1-methoxyethyl phenylacetate can be compared with other similar compounds such as:
2,2,2-Trichloro-1-phenylethanone: This compound has a similar trichloroethyl group but lacks the methoxy and acetate groups.
2,2,2-Trichloro-1-ethoxyethanol: This compound has an ethoxy group instead of a methoxy group.
2,2,2-Trichloro-1-methylethyl carbamate: This compound has a carbamate group instead of a phenylacetate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
53068-69-2 |
|---|---|
Molecular Formula |
C11H11Cl3O3 |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-methoxyethyl) 2-phenylacetate |
InChI |
InChI=1S/C11H11Cl3O3/c1-16-10(11(12,13)14)17-9(15)7-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 |
InChI Key |
LXLYOWWTJGLLGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(Cl)(Cl)Cl)OC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)
![N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14654930.png)

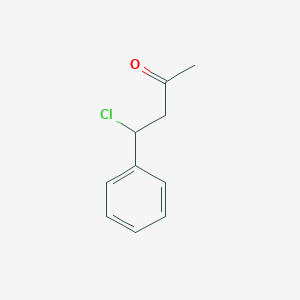

![Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)](/img/structure/B14654946.png)

